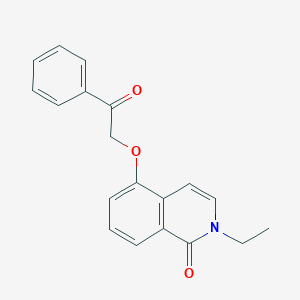
2-Ethyl-5-phenacyloxyisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of isoquinolin-1(2H)-ones, which includes 2-Ethyl-5-phenacyloxyisoquinolin-1-one, can be achieved through direct intramolecular C–H/N–H functionalization under metal-free conditions . This protocol involves the use of a bench-stable hypervalent iodine reagent PIDA and allows for the rapid synthesis of polycyclic six-, seven-, and eight-membered N-heterocycles from available amides .Chemical Reactions Analysis
While specific chemical reactions involving 2-Ethyl-5-phenacyloxyisoquinolin-1-one are not available, isoquinolin-1(2H)-ones can be synthesized from available amides under metal-free conditions . This suggests that 2-Ethyl-5-phenacyloxyisoquinolin-1-one may also participate in similar reactions.科学的研究の応用
Synthesis and Pharmaceutical Applications
2-Ethyl-5-phenacyloxyisoquinolin-1-one is a compound relevant in the field of chemical synthesis and pharmaceutical applications. One study focused on the synthesis of 3-arylisoquinoline derivatives, highlighting a methodology for the synthesis of 3-arylisoquinolinium salts, which could be further transformed into 12-methyl substituted benzo[c]phenanthridines (Sotomayor et al., 1994). This implies that 2-Ethyl-5-phenacyloxyisoquinolin-1-one may be used in the synthesis of complex molecular structures that are significant in pharmaceutical research.
Antinociceptive Properties
Several studies have investigated the antinociceptive properties of isoquinoline derivatives. For instance, one research described the synthesis of substituted 1-(aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinolines, exploring their structure-activity relationships and antinociceptive potency, indicating potential use in pain management (Vecchietti et al., 1992). Additionally, another study synthesized new derivatives of 1-[N-methyl-(2-phenylethyl)amino]methyl-1,2,3,4-tetrahydroisoquinoline, showing that certain modifications in the isoquinoline nucleus enhanced antinociceptive activity (Tabatabaia et al., 1999).
Antitumor Activities
Isoquinoline derivatives have also been studied for their antitumor properties. A study on 3,4-diphenyl-1,2-dihydroisoquinolines investigated their cytostatic activity and interaction with tubulin polymerization, a key mechanism in cancer therapeutics (Gastpar et al., 1998). Another research synthesized pyrrolo[1,2-f]-phenanthridine and dibenzo[f,h]pyrrolo[1,2-b]isoquinoline derivatives for antiproliferative evaluation, demonstrating significant antitumor activities and DNA damage induction in cancer cells (Patel et al., 2020).
Chemical and Biological Evaluation
The compound has been evaluated in chemical and biological studies, such as in the development of 2-phenylquinolin-4-ones as potential antitumor agents, demonstrating significant inhibitory activity against tumor cell lines (Chou et al., 2010). Furthermore, its derivatives have been analyzed for fluorescent properties and cytotoxic activity towards cancer cell lines, highlighting its potential as a fluorescence agent and in cancer research (Funk et al., 2015).
特性
IUPAC Name |
2-ethyl-5-phenacyloxyisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-20-12-11-15-16(19(20)22)9-6-10-18(15)23-13-17(21)14-7-4-3-5-8-14/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJJHXMRWOXBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-phenacyloxyisoquinolin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2652794.png)
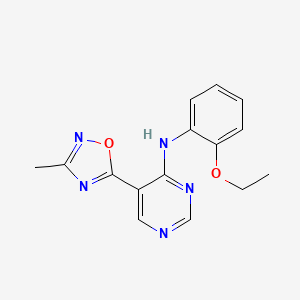
![3,5-dimethyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2652800.png)
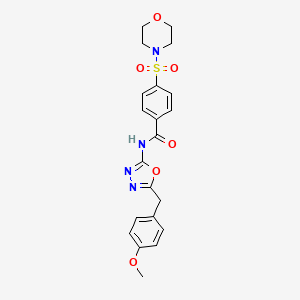
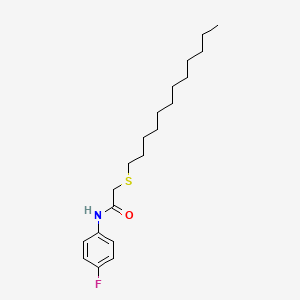
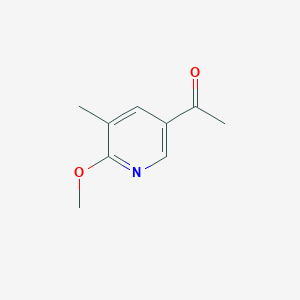
![{3-Bromo-2-[2-(diethylamino)ethoxy]phenyl}methanol](/img/structure/B2652806.png)
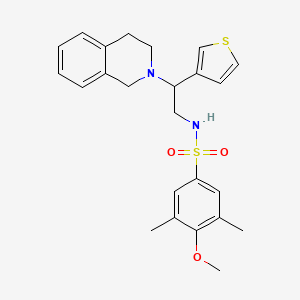
![4-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2652808.png)
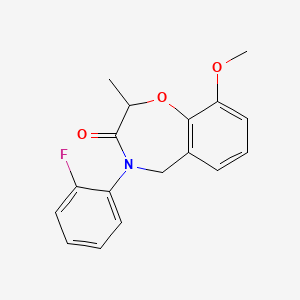
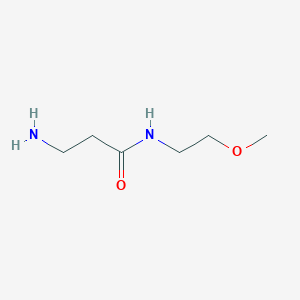
![[(3R,4R,5R,6S)-4-acetyloxy-5-hydroxy-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate](/img/structure/B2652812.png)
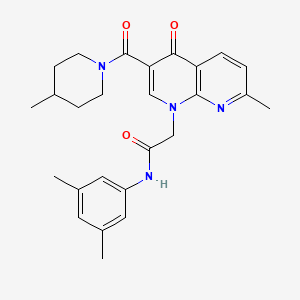
![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2652815.png)